![molecular formula C14H14F2N4O5S B2482193 2-((difluoromethyl)sulfonyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034357-72-5](/img/structure/B2482193.png)
2-((difluoromethyl)sulfonyl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of structurally complex benzamide and sulfonamide derivatives, including compounds similar to our compound of interest, involves multi-step reactions and the incorporation of sulfonyl and triazinyl groups into the benzamide backbone. Such processes often employ reagents like sodium borohydride for reduction and utilize intermediates like pyridinium ylides, highlighting the intricate synthetic routes required to construct these molecules (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure and sulfonamide-sulfonimide tautomerism of triazine derivatives, closely related to the compound , have been studied through spectroscopic methods, X-ray diffraction, and theoretical calculations. Such analyses reveal the conformational preferences and tautomeric equilibrium in these molecules, providing insights into their stability and reactivity (Branowska et al., 2022).
Chemical Reactions and Properties
The reactivity of sulfonamide and benzamide compounds, including fluorinated derivatives, has been explored in various chemical contexts. For instance, fluorinated sulfones are utilized in photoredox-catalyzed trifluoromethylation reactions, indicating the potential for introducing fluorinated groups into complex organic molecules (Zou & Wang, 2017).
Physical Properties Analysis
Investigations into the physical properties of similar compounds, such as stability, crystallinity, and solubility, often require detailed spectroscopic and thermal analyses. The synthesis and characterization of sulfonamide derivatives, for example, involve determining their molecular geometry, vibrational frequencies, and thermal behavior, which are crucial for understanding their physical properties (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for the application of these compounds. Studies on N-substituted benzamide derivatives, for example, explore their electrophysiological activity, indicating potential biomedical applications. Such analyses shed light on the functional capabilities of these molecules and their potential as pharmacological agents or in material science applications (Morgan et al., 1990).
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O5S/c1-24-13-18-10(19-14(20-13)25-2)7-17-11(21)8-5-3-4-6-9(8)26(22,23)12(15)16/h3-6,12H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVQUKOKMZJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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